molecular formula C12H9N3O6 B14332572 1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione CAS No. 104627-10-3

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14332572
CAS No.: 104627-10-3
M. Wt: 291.22 g/mol
InChI Key: CFHPEXPRKXGLGF-UHFFFAOYSA-N
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Description

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C12H15N3O3. It is also known as 1,3,5-Triacryloylhexahydro-1,3,5-triazine. This compound is characterized by its triazine ring structure substituted with three acryloyl groups. It is a white to almost white powder or crystalline substance with a melting point of approximately 156°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of acryloyl chloride with hexahydro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione primarily involves its ability to undergo polymerization and addition reactions. The acryloyl groups in the compound can form covalent bonds with other molecules, leading to the formation of cross-linked networks. This property is exploited in various applications, such as the formation of hydrogels for drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is unique due to its three acryloyl groups, which provide multiple reactive sites for polymerization and addition reactions. This makes it highly versatile for use in various applications, including the synthesis of cross-linked polymers and hydrogels .

Properties

CAS No.

104627-10-3

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

1,3,5-tri(prop-2-enoyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H9N3O6/c1-4-7(16)13-10(19)14(8(17)5-2)12(21)15(11(13)20)9(18)6-3/h4-6H,1-3H2

InChI Key

CFHPEXPRKXGLGF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1C(=O)N(C(=O)N(C1=O)C(=O)C=C)C(=O)C=C

Origin of Product

United States

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